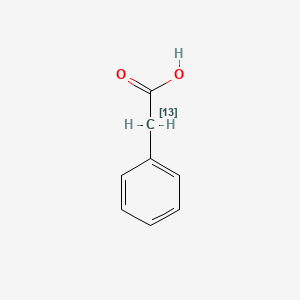
Phenylacetic-alpha-13C acid
Descripción general
Descripción
Phenylacetic-alpha-13C acid is a labeled compound where the carbon atom in the carboxyl group is replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and metabolic studies. Phenylacetic acid itself is an aromatic carboxylic acid with a phenyl group attached to an acetic acid moiety. It is known for its distinctive honey-like odor and is found in various natural sources such as fruits and plants.
Aplicaciones Científicas De Investigación
Phenylacetic-alpha-13C acid has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: It is used in metabolic studies to trace the pathways of phenylalanine and other related compounds.
Medicine: It is used in the study of drug metabolism and pharmacokinetics.
Industry: It is used in the synthesis of labeled pharmaceuticals and other chemical products .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenylacetic-alpha-13C acid can be synthesized through several methods. One common approach involves the hydrolysis of phenylacetonitrile labeled with carbon-13. This reaction typically uses sulfuric acid or hydrochloric acid as a catalyst. Another method involves the oxidation of phenylacetaldehyde labeled with carbon-13 using copper (II) hydroxide. Additionally, this compound can be obtained by the hydrolysis of sodium phenylethanoate labeled with carbon-13 or by acid hydrolysis of methylphenylacetate labeled with carbon-13 .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced techniques such as carbonylation and phase-transfer catalysis. For example, the carbonylation of benzyl chloride derivatives labeled with carbon-13 in the presence of a palladium catalyst and a base can yield this compound. This method is efficient and provides high yields under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
Phenylacetic-alpha-13C acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylacetone.
Reduction: It can be reduced to form phenylethanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Copper (II) hydroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are often used in substitution reactions
Major Products Formed
Oxidation: Phenylacetone
Reduction: Phenylethanol
Substitution: Various phenylacetic acid derivatives
Mecanismo De Acción
Phenylacetic-alpha-13C acid exerts its effects primarily through its role as a labeled compound in research. The carbon-13 isotope allows for the tracking and analysis of metabolic pathways and molecular interactions. In biological systems, it can be metabolized similarly to phenylacetic acid, involving enzymes such as phenylacetate esterases and carboxylesterases .
Comparación Con Compuestos Similares
Phenylacetic-alpha-13C acid can be compared with other similar compounds such as:
Phenylacetic acid: The non-labeled version, which is widely used in organic synthesis and as a precursor for various pharmaceuticals.
Phenylacetic acid-1-13C: Another labeled version where the carbon-13 isotope is in a different position.
Phenylacetic acid-2-13C: Similar to this compound but with the carbon-13 isotope in the second position
This compound is unique due to its specific labeling, which makes it particularly useful for detailed NMR studies and metabolic tracing.
Propiedades
IUPAC Name |
2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJVXDMOQOGPHL-PTQBSOBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13CH2]C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583506 | |
| Record name | Phenyl(2-~13~C)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68661-15-4 | |
| Record name | Phenyl(2-~13~C)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68661-15-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1628843.png)
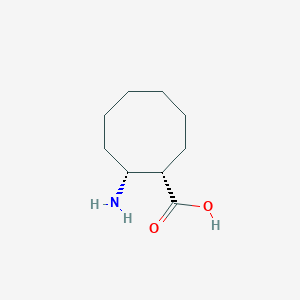

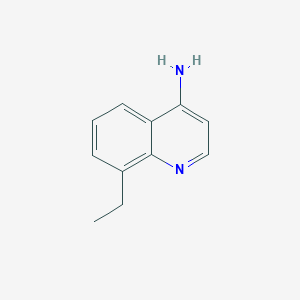
![3-chloro-N-[2-(methylthio)phenyl]propanamide](/img/structure/B1628847.png)

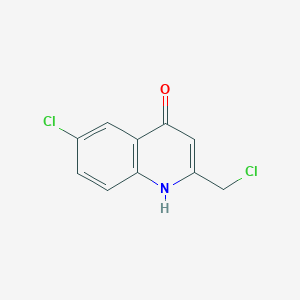
![2-Phenoxymethyl-[1,3]dioxolane](/img/structure/B1628854.png)
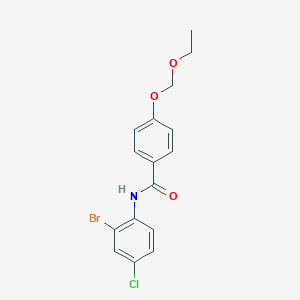
![3-Bromoisothiazolo[3,4-b]pyridine](/img/structure/B1628860.png)
![5-Benzo[B]thiophen-3-ylmethyl-2H-tetrazole](/img/structure/B1628861.png)
